2-(2,6-Dimethylphenoxy)ethan-1-ol
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Overview
Description
Molecular Structure Analysis
The molecular formula of 2-(2,6-Dimethylphenoxy)ethan-1-ol is C10H14O2. The InChI code is 1S/C10H14O2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 .Physical And Chemical Properties Analysis
2-(2,6-Dimethylphenoxy)ethan-1-ol is a powder at room temperature . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Anti-HIV-1 Activity : 2-(2,6-Dimethylphenoxy)ethan-1-ol and its derivatives have been studied for their anti-HIV-1 activity. Notably, specific derivatives like 6-benzyl and 6-(2,6-difluorobenzyl) have shown virus-inhibiting properties against type 1 human immunodeficiency virus, indicating potential therapeutic applications (Novikov et al., 2004).
Condensation Reactions : Research has explored the condensation of 2,6-dimethylphenol with compounds like glyoxal and benzil, forming complex molecules with potential applications in various chemical processes (Mcgowan et al., 2010).
Structural Analysis : Crystal structures involving derivatives of 2-(2,6-Dimethylphenoxy)ethan-1-ol have been determined to understand their molecular geometry and interactions, offering insights into their physical and chemical properties (Harada & Ogawa, 2001).
Polymerization and Materials Science
Polymerization Mechanism Studies : Research has been conducted on the oxidative coupling polymerization of 2,6-dimethylphenol to form polymers like poly(2,6-dimethyl-1,4-phenylene ether), providing a deeper understanding of the polymerization mechanisms and potential industrial applications (Gupta et al., 2007).
Oxidative Polymerization in Water : Poly(2,6-dimethyl-1,4-phenylene oxide) has been prepared via oxidative polymerization in water, showcasing an environmentally friendly approach to polymer synthesis (Saito et al., 2003).
Structural and Conformational Analysis
Conformational Analyses : Studies on the crystal structures of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have contributed to understanding the molecular conformations and interactions of these compounds in different environments, providing valuable information for their application in various fields (Nitek et al., 2020).
X-Ray Diffraction and Raman Studies : Comparative studies of glycol derivatives have been conducted using techniques like X-ray diffraction and Raman spectroscopy to understand their structural properties and molecular dynamics, offering insights into their potential applications in various domains (Gontrani et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(2,6-dimethylphenoxy)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTSLGCVWCVGLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453768 |
Source
|
Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylphenoxy)ethan-1-ol | |
CAS RN |
16737-71-6 |
Source
|
Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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